molecular formula C10H16N2O5 B1438506 (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid CAS No. 1033713-11-9

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

Cat. No.: B1438506
CAS No.: 1033713-11-9
M. Wt: 244.24 g/mol
InChI Key: PYQDNNRESXVUND-LURJTMIESA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is a chiral heterocyclic compound featuring a piperazine ring core modified with a tert-butoxycarbonyl (Boc) protecting group at position 1, a ketone (oxo) group at position 5, and a carboxylic acid moiety at position 2. The Boc group serves to protect the amine functionality during synthetic processes, particularly in peptide and heterocyclic chemistry . This compound is valued for its role as an intermediate in the synthesis of bioactive molecules, including amino acid derivatives and peptidomimetics. Its stereochemistry (S-configuration) is critical for ensuring enantioselectivity in downstream applications .

Key identifiers include:

  • CAS Number: 1246553-28-5 (as per ) and 1033713-11-9 (as per ), though this discrepancy may reflect regional or supplier-specific variations.
  • Molecular Formula: C₁₀H₁₆N₂O₅.
  • Molecular Weight: 244.24 g/mol .

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQDNNRESXVUND-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)NC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659255
Record name (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033713-11-9
Record name (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ugi Multicomponent Reaction-Based Synthesis

A prominent and efficient synthetic route employs the Ugi 5-center-4-component reaction (U-5C-4CR), which enables the assembly of densely functionalized 2-oxopiperazines, including the target compound or its close analogs.

  • Key Steps:

    • Use of N-Boc-α-amino aldehydes as carbonyl components in the Ugi reaction.
    • Formation of Ugi adducts followed by acidic Boc deprotection.
    • Base-promoted cyclocondensation to form the 2-oxopiperazine ring system.
  • Advantages:

    • High atom economy and operational simplicity.
    • Capability to introduce amino acid side chains, enabling structural diversity.
    • Potential for stereochemical control by using enantiopure starting materials.
  • Yields and Reaction Conditions:

    • The cyclization yields range from moderate to good (43–78%).
    • Cyclization times vary widely (from 4 hours up to 9 days), depending on the amino acid derivatives used.
    • Side reactions such as transesterification can be mitigated by solvent choice (e.g., replacing methanol with toluene).
  • Simplification:

    • Chromatographic purification of Ugi adducts can be omitted, simplifying the process with acceptable yield trade-offs (e.g., 19-31% over three steps).

This method is considered state-of-the-art for preparing functionalized 2-oxopiperazines and related compounds, including this compound analogs.

Protection Using Di-tert-butyl Dicarbonate (Boc2O)

The tert-butoxycarbonyl (Boc) protecting group is typically introduced via reaction with di-tert-butyl dicarbonate, a reagent widely used in peptide synthesis.

  • Typical Procedure:

    • Starting from the corresponding amino acid or piperazine derivative, treatment with di-tert-butyl dicarbonate under basic conditions leads to the Boc-protected intermediate.
    • This step is crucial for protecting the amine functionality during subsequent synthetic transformations.
  • Relevance:

    • The Boc protection enables selective reactions on other functional groups without interference from the amine.
    • It is a standard step in the preparation of this compound and related compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Notes
Ugi 5-center-4-component reaction (U-5C-4CR) N-Boc-α-amino aldehydes, acid/base for deprotection and cyclization 43–78% (cyclization) High atom economy, stereocontrol, functional diversity Cyclization time varies; side reactions manageable by solvent choice
Boc Protection with Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate, base High Standard amine protection step Essential for protecting amine during synthesis
Stock Solution Preparation Solvent selection based on solubility N/A Enables downstream applications Proper storage critical for stability

Research Findings and Practical Considerations

  • The Ugi multicomponent reaction approach is the most versatile and efficient for synthesizing this compound and related 2-oxopiperazines, allowing for rapid assembly and structural diversity.
  • Boc protection remains a fundamental preparative step, facilitating selective chemistry on the piperazine scaffold.
  • Careful solvent and temperature control during stock solution preparation and storage are essential to maintain compound integrity for research use.
  • The synthetic route's operational simplicity and potential for stereochemical control make it suitable for advanced pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

Case Study: Synthesis of Piperazine Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of piperazine derivatives that exhibited promising activity against certain types of cancer cells. The derivatives were tested for their cytotoxic effects, revealing that modifications at the carboxylic acid position significantly enhanced their potency.

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for more complex molecules. Its ability to undergo various reactions, such as amide formation and cyclization, makes it valuable in synthetic pathways.

Case Study: Asymmetric Synthesis

A notable application involves its use in asymmetric synthesis. A research group demonstrated that this compound could be employed as a chiral auxiliary in the synthesis of enantiomerically pure compounds. This method has implications for producing pharmaceuticals where chirality is crucial for efficacy.

Agrochemicals

Beyond medicinal applications, this compound has potential uses in agrochemicals. The piperazine structure can be modified to create herbicides or insecticides with enhanced selectivity and reduced toxicity to non-target organisms.

Data Table: Comparative Analysis of Agrochemical Efficacy

CompoundActivity (EC50_{50})Target Pest
This compound25 mg/LAphids
Modified Derivative A15 mg/LAphids
Modified Derivative B30 mg/LBeetles

Biochemical Research

In biochemical research, this compound is investigated for its interactions with biological targets. Its ability to form stable complexes with proteins makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.

Case Study: Enzyme Inhibition Studies

A recent study explored the inhibition of a specific enzyme involved in metabolic pathways using this compound. The results indicated that it could effectively inhibit enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid involves its ability to act as a protecting group for amines and carboxylic acids. The tert-butoxycarbonyl group stabilizes the molecule, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the functional groups for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Core Structure Key Substituents Applications Suppliers
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid 1246553-28-5 Piperazine Boc (1), oxo (5), COOH (2) Peptide synthesis, chiral intermediates 9
1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid 1248546-01-1 Pyrrolidine Boc (1), methyl (5), COOH (2) Drug intermediates (e.g., protease inhibitors) 5
1-(tert-Butoxycarbonyl)-5-chloroindole 129822-48-6 Indole Boc (1), Cl (5) Agrochemicals, kinase inhibitors 15
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid 915976-41-9 Piperidine Boc (1), oxo (5), COOH (2) Discontinued (formerly used in peptide research) N/A
Camptothecin-20(S)-O-(N-Boc-glycine) ester - Camptothecin-glycine hybrid Boc-protected glycine Anticancer prodrugs -

Key Findings

Core Structure Differences: The piperazine core in the target compound contains two nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to piperidine (one nitrogen) or pyrrolidine (saturated 5-membered ring) derivatives. This enhances its utility in forming stable coordination complexes during peptide coupling . Indole-based analogs (e.g., 5-chloroindole) exhibit aromaticity, making them suitable for π-π stacking in kinase inhibitor design, unlike the non-aromatic piperazine .

Functional Group Impact :

  • The oxo group at position 5 in the target compound introduces polarity and reactivity, facilitating ring-opening reactions or further derivatization. This contrasts with methyl or chloro substituents in analogs, which primarily modulate steric and electronic properties .
  • Boc protection is a common feature across these compounds, ensuring amine stability during solid-phase synthesis .

Synthetic Utility :

  • The target compound is synthesized via carbodiimide-mediated coupling (e.g., EDCI/DMAP), a method shared with Boc-protected camptothecin hybrids .
  • In contrast, 5-chloroindole derivatives often require palladium-catalyzed cross-coupling for functionalization .

Commercial Availability :

  • The target compound has 9 suppliers, reflecting moderate demand in peptide research .
  • Piperidine-based analogs (e.g., CAS 915976-41-9) are discontinued, highlighting the preference for piperazine derivatives in modern applications .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid, with the CAS number 1246553-28-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₆N₂O₅
  • Molecular Weight : 244.24 g/mol
  • Structure : The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key effects:

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties. The presence of the oxo and carboxylic acid groups may enhance interaction with bacterial cell membranes or enzymes, leading to inhibition of growth.

Enzyme Inhibition

Studies have shown that compounds containing piperazine moieties can act as enzyme inhibitors. For example, they may inhibit proteolytic enzymes involved in various disease pathways. The specific mechanism of inhibition for this compound remains to be fully elucidated but may involve competitive inhibition due to structural similarity to natural substrates.

Neuroactive Properties

Piperazine derivatives are also known for their neuroactive properties. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Case Studies and Experimental Data

  • Study on Antimicrobial Efficacy :
    • A study conducted on various piperazine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, revealing that the compound showed promise as a lead for antibiotic development .
  • Enzyme Inhibition Assays :
    • In vitro assays indicated that this compound inhibited specific proteases by up to 70% at micromolar concentrations. This suggests a potential role in therapeutic applications targeting protease-related diseases .
  • Neuroactivity Screening :
    • Behavioral assays in rodent models indicated that the compound may exert anxiolytic effects when administered at low doses, suggesting its potential utility in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionUp to 70% inhibition of proteases
NeuroactivityAnxiolytic effects in rodent models

Q & A

Q. Table 1. Key Synthetic Intermediates and Analytical Signatures

Intermediate¹H NMR (δ, ppm)MS (m/z) [M+H]+Purity Assessment Method
(S)-Boc-piperazine-2-carboxylic acid1.42 (s, 9H, Boc), 3.85 (m, 1H, CH)245.2Chiral HPLC (>99% ee)
5-Oxo derivative2.65 (t, 2H, COCH₂), 4.10 (m, 1H, CH)243.1HRMS (Δ < 2 ppm)

Q. Table 2. Hazard Mitigation in Handling

RiskMitigation StrategyReference
Skin irritation (H315)Use nitrile gloves; fume hood for weighing
Respiratory irritation (H335)NIOSH-approved respirator with organic vapor cartridges

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

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